molecular formula C15H9Cl2NO2 B1420714 8-Chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride CAS No. 1160256-88-1

8-Chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride

Cat. No. B1420714
M. Wt: 306.1 g/mol
InChI Key: WONAMKIPWWEVQV-UHFFFAOYSA-N
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Description

“8-Chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C15H9Cl2NO2 . It is used for proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H10ClNO3/c1-8-5-6-13(20-8)12-7-10(15(18)19)9-3-2-4-11(16)14(9)17-12/h2-7H,1H3,(H,18,19) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

The molecular weight of “8-Chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride” is 306.15 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.

Scientific Research Applications

Synthesis and Reactions

  • Synthesis of Quinoline Derivatives : A study by Atalla, Bakhite, and Radwan (1995) detailed the synthesis and reactions of quinoline derivatives, specifically focusing on the creation of N-chloroacetyl derivative and subsequent reactions leading to various pyrimidinones (Atalla, Bakhite, & Radwan, 1995).

  • Characterization of Bitter-Tasting Compounds : Frank, Ottinger, and Hofmann (2001) characterized a bitter-tasting compound, identifying it as a quinolizinium-7-olate, through a process involving Maillard reaction products (Frank, Ottinger, & Hofmann, 2001).

  • Benzoquinoline Synthesis : Bakhite (2000) focused on synthesizing benzo[h] pyrimido thienoquinoline derivatives, exploring their antibacterial and antifungal activities (Bakhite, 2000).

Applications in Materials Science

  • Synthesis of Copolymers : Patel et al. (2005) investigated the synthesis of copolymers using 8-quinolinyl methacrylate, analyzing their thermal properties and antimicrobial activity (Patel, Patel, Ray, & Patel, 2005).

  • Electrochromic Properties of Polymers : Liu et al. (2014) studied the electrochromic properties of polymers containing quinoxaline derivatives, showcasing their potential in electrochromic applications (Liu, Wang, Zhao, Cui, & Liu, 2014).

Computational and Theoretical Studies

Safety And Hazards

A Material Safety Data Sheet (MSDS) is available for this compound . The MSDS would provide detailed information on safety precautions, potential hazards, and first aid measures.

Future Directions

The future directions for the use of this compound would depend on the results of ongoing research. Given its use in proteomics research , it may have potential applications in the study of proteins and their role in various biological processes.

properties

IUPAC Name

8-chloro-2-(5-methylfuran-2-yl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO2/c1-8-5-6-13(20-8)12-7-10(15(17)19)9-3-2-4-11(16)14(9)18-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONAMKIPWWEVQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901184189
Record name 8-Chloro-2-(5-methyl-2-furanyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901184189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride

CAS RN

1160256-88-1
Record name 8-Chloro-2-(5-methyl-2-furanyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160256-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-2-(5-methyl-2-furanyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901184189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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